molecular formula C9H10N2O3 B1467487 3-Cyclobutoxypyrazine-2-carboxylic acid CAS No. 1342510-36-4

3-Cyclobutoxypyrazine-2-carboxylic acid

Cat. No.: B1467487
CAS No.: 1342510-36-4
M. Wt: 194.19 g/mol
InChI Key: YAPFUKCXOIUKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It belongs to the class of pyrazine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxypyrazine-2-carboxylic acid can be achieved through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe carboxylic acid group can be introduced via oxidation reactions or through the hydrolysis of nitriles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclobutoxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazinecarboxylic acid: A simpler pyrazine derivative with similar chemical properties.

    3-Cyclobutylpyrazine: Lacks the carboxylic acid group but shares the cyclobutyl and pyrazine moieties.

    Cyclobutylcarboxylic acid: Contains the cyclobutyl group but lacks the pyrazine ring.

Uniqueness

3-Cyclobutoxypyrazine-2-carboxylic acid is unique due to the presence of both the cyclobutyl and pyrazine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-cyclobutyloxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-8(11-5-4-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFUKCXOIUKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutoxypyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Cyclobutoxypyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Cyclobutoxypyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Cyclobutoxypyrazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Cyclobutoxypyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Cyclobutoxypyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.